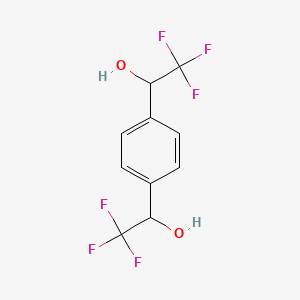
1,1'-(1,4-Phenylene)bis(2,2,2-trifluoroethanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) is a chemical compound with the molecular formula C10H8F6O2 It is characterized by the presence of a phenylene group linked to two trifluoroethanol groups
Vorbereitungsmethoden
The synthesis of 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) typically involves the reaction of 1,4-dibromobenzene with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of bromine atoms with trifluoroethanol groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethanol groups to trifluoromethyl groups.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups onto the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and protein folding due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoroethanol groups can form hydrogen bonds with amino acid residues, influencing the structure and function of proteins. Additionally, the phenylene group can participate in π-π interactions, further modulating the activity of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) include:
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethylamine): Similar structure but with amine groups instead of alcohol groups.
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroacetone): Contains ketone groups instead of alcohol groups.
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoromethane): Features trifluoromethyl groups instead of trifluoroethanol groups.
The uniqueness of 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) lies in its combination of trifluoroethanol groups with a phenylene backbone, providing a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Eigenschaften
Molekularformel |
C10H8F6O2 |
|---|---|
Molekulargewicht |
274.16 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H8F6O2/c11-9(12,13)7(17)5-1-2-6(4-3-5)8(18)10(14,15)16/h1-4,7-8,17-18H |
InChI-Schlüssel |
LOOAQKQJMDRIDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


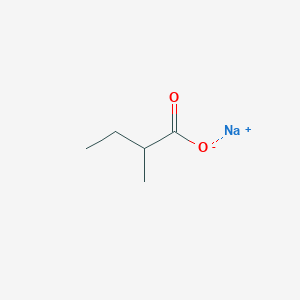
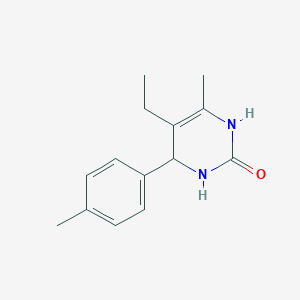
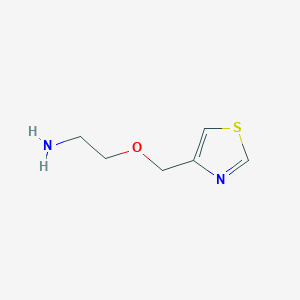



![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
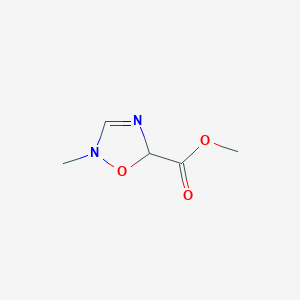
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine](/img/structure/B13119418.png)
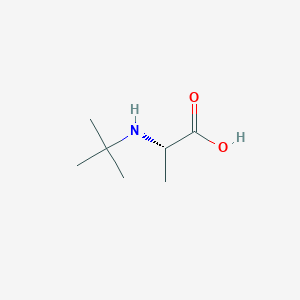
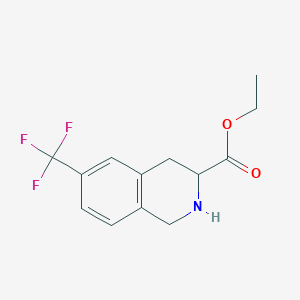
![1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone](/img/structure/B13119449.png)
